An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of (4-chloro-2,3-dihydroxyphenoxy)acetic acid
An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of (4-chloro-2,3-dihydroxyphenoxy)acetic acid
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of (4-chloro-2,3-dihydroxyphenoxy)acetic acid, a compound of interest for its potential applications in various scientific fields. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide synthesizes information from structurally related compounds and established chemical principles to predict its characteristics. We will delve into its molecular architecture, propose a synthetic route, and estimate its key physicochemical parameters. Furthermore, this guide outlines detailed protocols for the experimental determination of these properties, providing a framework for researchers to validate the predicted values and further explore the compound's potential.
Introduction
Phenoxyacetic acid derivatives are a well-known class of organic compounds with a wide range of applications, most notably as herbicides and plant growth regulators.[1] The introduction of various substituents onto the phenyl ring can significantly modulate their biological activity and physicochemical properties. The subject of this guide, (4-chloro-2,3-dihydroxyphenoxy)acetic acid, is a unique derivative featuring a chlorine atom at the 4-position and two hydroxyl groups at the 2 and 3-positions. This catechol-like moiety is of particular interest as it can influence the molecule's polarity, acidity, and potential for metal chelation and antioxidant activity.[2][3]
This document serves as a foundational resource for researchers interested in this molecule. It aims to bridge the current information gap by providing a logically structured guide that combines theoretical predictions with practical experimental methodologies.
Molecular Structure and Identification
The molecular structure of (4-chloro-2,3-dihydroxyphenoxy)acetic acid combines a phenoxyacetic acid core with a specific substitution pattern on the aromatic ring.
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IUPAC Name: 2-(4-chloro-2,3-dihydroxyphenoxy)acetic acid
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Molecular Formula: C₈H₇ClO₅
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Molecular Weight: 218.59 g/mol
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SMILES: O=C(O)COc1c(O)c(O)cc(Cl)c1
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InChI Key: (Predicted) - A unique identifier can be generated once the compound is synthesized and registered.
The presence of the carboxylic acid group, the ether linkage, the aromatic ring, the chloro substituent, and the vicinal diol (catechol) functionality are the key structural features that will dictate the compound's chemical behavior and properties.
Proposed Synthesis
A plausible and efficient route for the synthesis of (4-chloro-2,3-dihydroxyphenoxy)acetic acid is proposed, based on the well-established Williamson ether synthesis.[4] This multi-step synthesis would likely begin with a suitable precursor, such as 4-chlorobenzene-1,2,3-triol, which would first be synthesized and then reacted with a chloroacetic acid derivative. An alternative, and likely more practical approach, would be to start with a more readily available chlorinated catechol and introduce the third hydroxyl group, or to perform a regioselective chlorination of a dihydroxyphenoxyacetic acid.
A more direct two-step synthesis starting from 4-chloro-1,2,3-trihydroxybenzene (4-chloropyrogallol) is outlined below.
Step 1: Synthesis of the Precursor: 4-Chloro-1,2,3-trihydroxybenzene
The synthesis of the starting material, 4-chloropyrogallol, is a critical first step. A potential method involves the chlorination of pyrogallol.
Protocol for the Synthesis of 4-Chloro-1,2,3-trihydroxybenzene:
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Dissolution: Dissolve pyrogallol in a suitable solvent, such as glacial acetic acid.
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Chlorination: Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the solution while maintaining a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction and improve regioselectivity.
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Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Quenching and Extraction: Once the reaction is complete, quench the reaction mixture with cold water. Extract the product into an organic solvent like diethyl ether or ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Step 2: Synthesis of (4-chloro-2,3-dihydroxyphenoxy)acetic acid
This step involves the carboxymethylation of the synthesized 4-chloro-1,2,3-trihydroxybenzene.
Protocol for the Synthesis of (4-chloro-2,3-dihydroxyphenoxy)acetic acid:
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Deprotonation: In a reaction vessel, dissolve 4-chloro-1,2,3-trihydroxybenzene in a suitable solvent like ethanol or a water/ethanol mixture. Add a strong base, such as sodium hydroxide, to deprotonate the most acidic hydroxyl group. The hydroxyl group at the 2-position is likely the most acidic due to the influence of the neighboring hydroxyl groups.
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Carboxymethylation: To the resulting phenoxide solution, add a solution of chloroacetic acid or ethyl chloroacetate.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours.[4] Monitor the reaction by TLC or HPLC.
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Acidification and Isolation: After the reaction is complete, cool the mixture and acidify it with a mineral acid (e.g., HCl) to a pH of around 2. This will protonate the carboxylic acid and any remaining phenoxides, causing the product to precipitate.
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Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
Physicochemical Properties: Predicted Values and Experimental Determination
The physicochemical properties of (4-chloro-2,3-dihydroxyphenoxy)acetic acid are crucial for understanding its behavior in various systems. The following table presents predicted values based on the known properties of (4-chlorophenoxy)acetic acid[1] and the expected influence of the two additional hydroxyl groups.
| Property | Predicted Value for (4-chloro-2,3-dihydroxyphenoxy)acetic acid | Data for (4-chlorophenoxy)acetic acid | Rationale for Prediction |
| Melting Point (°C) | > 160 | 156.5[1] | The two hydroxyl groups will introduce strong hydrogen bonding, leading to a higher melting point. |
| Water Solubility (mg/L at 25°C) | > 1000 | 957[1] | The polar hydroxyl groups will significantly increase water solubility compared to the less polar analog. |
| pKa | < 3.5 | 3.56[1] | The electron-withdrawing nature of the additional hydroxyl groups will increase the acidity of the carboxylic acid, resulting in a lower pKa. |
| LogP (Octanol-Water Partition Coefficient) | < 2.0 | 2.25[1] | The hydrophilic character of the two hydroxyl groups will decrease the lipophilicity of the molecule, leading to a lower LogP value. |
Experimental Protocols for Physicochemical Property Determination
To validate the predicted values, the following standard experimental protocols are recommended.
A precise melting point is a key indicator of purity.
Protocol:
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Sample Preparation: Ensure the synthesized compound is thoroughly dried and finely powdered.
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Capillary Loading: Pack a small amount of the sample into a capillary tube.
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Measurement: Use a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point to ensure accuracy.
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Recording: Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample.
The shake-flask method is a standard protocol for determining solubility.
Protocol:
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Equilibration: Add an excess amount of the compound to a known volume of distilled water in a sealed flask.
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Shaking: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to remove any suspended particles.
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Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as UV-Vis spectroscopy (after establishing a calibration curve) or HPLC.
Potentiometric titration is a reliable method for determining the acid dissociation constant.
Protocol:
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Solution Preparation: Prepare a standard solution of the compound in water or a water/co-solvent mixture if solubility is limited.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.
The shake-flask method is also commonly used for determining the octanol-water partition coefficient.
Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
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Partitioning: Dissolve a known amount of the compound in one of the phases (preferably the one in which it is more soluble). Add a known volume of the other phase.
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Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.
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Phase Separation: Separate the two phases by centrifugation.
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Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).
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Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Potential Applications and Biological Relevance
While no specific biological activities have been reported for (4-chloro-2,3-dihydroxyphenoxy)acetic acid, its structural features suggest several areas of potential interest:
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Plant Growth Regulation: As a phenoxyacetic acid derivative, it may exhibit auxin-like activity, potentially influencing plant growth and development.[5]
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Antioxidant Activity: The catechol moiety is a well-known antioxidant pharmacophore. The compound may act as a free radical scavenger.[3]
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Metal Chelation: Catechols are effective metal chelators. This property could be explored in applications related to metal sequestration or the development of metalloenzyme inhibitors.
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Precursor for Synthesis: The multiple functional groups make it a versatile building block for the synthesis of more complex molecules in medicinal and materials chemistry.[6]
Further research is needed to explore these potential applications and to understand the structure-activity relationships of this and related compounds.
Conclusion
(4-chloro-2,3-dihydroxyphenoxy)acetic acid represents an intriguing molecule with potential for further scientific investigation. This technical guide has provided a comprehensive, albeit predictive, overview of its molecular structure, a plausible synthetic pathway, and its key physicochemical properties. The detailed experimental protocols included herein offer a clear roadmap for researchers to synthesize and characterize this compound, thereby validating the theoretical estimations and paving the way for the exploration of its biological and chemical applications. The unique combination of a phenoxyacetic acid core with a chlorinated catechol moiety warrants further investigation to unlock its full potential.
References
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PubChem. (n.d.). (4-Chlorophenoxy)acetic acid. Retrieved from [Link]
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Fujiwara, Y., Kiyota, N., Tsurushima, K., et al. (2011). Natural compounds containing a catechol group enhance the formation of Nε-(carboxymethyl)lysine of the Maillard reaction. PubMed. Retrieved from [Link]
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Fu, J., et al. (2019). Mussel-Inspired Catechol Functionalisation as a Strategy to Enhance Biomaterial Adhesion: A Systematic Review. PMC. Retrieved from [Link]
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Sabbah, S., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC. Retrieved from [Link]
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Organic Syntheses. (n.d.). Coumarone. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-4-hydroxyphenylacetic acid. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Hydroxyphenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). PL211851B1 - Comprehensive process for the preparation of 4-chloro-2-methylphenoxyacetic acid.
- Katayama, M., et al. (2000). Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry, 64(5), 955-961.
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